(R,Rp)-Bn-Phosferrox
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Overview
Description
(R,Rp)-Bn-Phosferrox is a chiral ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. This compound is particularly useful in the field of organic chemistry, where the control of stereochemistry is crucial for the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,Rp)-Bn-Phosferrox typically involves the reaction of a chiral diol with a phosphorus-containing reagent. One common method is the reaction of a chiral diol with chlorodiphenylphosphine in the presence of a base, such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus reagent. The resulting product is then purified by column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger-scale equipment and more efficient purification techniques. High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product. Additionally, the use of automated synthesis equipment can help to streamline the production process and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(R,Rp)-Bn-Phosferrox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ligand can participate in substitution reactions, where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield phosphines.
Scientific Research Applications
(R,Rp)-Bn-Phosferrox has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is employed in the synthesis of chiral drugs, where the control of stereochemistry is essential for the drug’s efficacy and safety.
Industry: this compound is used in the production of fine chemicals, such as agrochemicals and fragrances, where enantioselectivity is important.
Mechanism of Action
The mechanism by which (R,Rp)-Bn-Phosferrox exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex can then participate in various catalytic reactions, where the chiral environment provided by the ligand induces enantioselectivity. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (R,Rp)-Bn-Phosferrox include:
(R,Rp)-Phosferrox: A related chiral ligand with similar properties.
(S,Sp)-Bn-Phosferrox: The enantiomer of this compound.
(R,Rp)-BINAP: Another chiral ligand used in asymmetric catalysis.
Uniqueness
This compound is unique in its ability to induce high enantioselectivity in a wide range of reactions. Its specific chiral environment and the presence of both phosphorus and oxygen atoms in the ligand structure contribute to its effectiveness as a chiral ligand. Additionally, the compound’s versatility in various catalytic reactions makes it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]-diphenylphosphane;carbanide;cyclopentene;iron(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26NOP.C5H8.2CH3.Fe/c1-4-11-21(12-5-1)19-22-20-29-27(28-22)25-17-10-18-26(25)30(23-13-6-2-7-14-23)24-15-8-3-9-16-24;1-2-4-5-3-1;;;/h1-9,11-17,22,26H,10,18-20H2;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t22-,26?;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXDGWUNJKQDNC-IJTNNRHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C(=C1)C2=NC(CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C(=C1)C2=N[C@@H](CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40FeNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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